molecular formula C11H16F3N2O2PS B2949820 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine CAS No. 122954-46-5

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B2949820
CAS No.: 122954-46-5
M. Wt: 328.29
InChI Key: HYJGLRXNVJUWNS-UHFFFAOYSA-N
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Description

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethoxy(sulfanylidene)-lambda5-phosphanyl group and a trifluoromethyl-substituted phenyl hydrazine moiety. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of diethoxyphosphoryl chloride with a suitable hydrazine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The molecular pathways involved include the activation of specific enzymes and receptors, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N2O2PS/c1-3-17-19(20,18-4-2)16-15-10-7-5-6-9(8-10)11(12,13)14/h5-8,15H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGLRXNVJUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(NNC1=CC=CC(=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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